Rasagiline N-Carbamoyl β-D-Glucuronide is a significant metabolite of Rasagiline, a drug primarily used in the treatment of Parkinson's disease. Rasagiline itself is an irreversible inhibitor of monoamine oxidase B, which helps to prolong the action of dopamine in the brain. The compound is classified under the category of monoamine oxidase inhibitors, specifically targeting type B enzymes. This classification is crucial as it highlights the compound's role in neuroprotection and its therapeutic application in managing motor symptoms associated with Parkinson's disease.
The synthesis of Rasagiline N-Carbamoyl β-D-Glucuronide typically involves the glucuronidation of Rasagiline, which is facilitated by specific enzymes such as UDP-glucuronosyltransferases. The process generally includes the following steps:
This synthesis pathway is critical for understanding how Rasagiline is metabolized within the body and contributes to its pharmacological effects.
Rasagiline N-Carbamoyl β-D-Glucuronide can be represented structurally as follows:
The molecular structure features a glucuronic acid moiety linked to the Rasagiline backbone, which is essential for its biological activity and solubility.
Rasagiline N-Carbamoyl β-D-Glucuronide participates in various biochemical reactions primarily related to its metabolism and excretion:
These reactions are pivotal in determining the pharmacological profile and duration of action of Rasagiline in patients.
The mechanism of action for Rasagiline N-Carbamoyl β-D-Glucuronide revolves around its role as a metabolite of Rasagiline:
This dual action underscores the importance of understanding both the parent compound and its metabolites in therapeutic contexts.
Rasagiline N-Carbamoyl β-D-Glucuronide exhibits several notable physical and chemical properties:
These properties are essential for formulating effective therapeutic regimens and understanding drug interactions.
Rasagiline N-Carbamoyl β-D-Glucuronide primarily serves scientific purposes related to pharmacology and toxicology:
Understanding this compound's multifaceted roles enhances our grasp of Parkinson's disease management strategies and drug development pathways.
The molecular structure of Rasagiline N-Carbamoyl β-D-Glucuronide (C₁₉H₂₁NO₈; MW 391.38 g/mol) integrates rasagiline’s pharmacophore with a modified glucuronic acid moiety [1] [3] [4]. Unlike conventional O-linked glucuronides, this metabolite features an atypical N-carbamoyl linkage bridging the rasagiline’s secondary amine nitrogen to the anomeric carbon (C1) of β-D-glucuronic acid via a carbamate (-NH-C(O)-O-) group [2]. This architecture was confirmed through high-resolution mass spectrometry and fragmentation studies, which detected the characteristic [M-H]⁻ ion at m/z 390 and diagnostic fragments corresponding to the cleaved glucuronide (C₆H₉O₇⁻) and rasagiline (C₁₂H₁₁N⁻) moieties [2]. Nuclear magnetic resonance (NMR) studies further validated the carbamoyl bridge’s formation, showing the absence of the parent rasagiline’s N-H proton signal and the emergence of a new carbamate carbonyl resonance at ~157 ppm in the ¹³C spectrum [2].
Table 1: Key Structural Features of Rasagiline N-Carbamoyl β-D-Glucuronide
Feature | Description |
---|---|
Molecular Formula | C₁₉H₂₁NO₈ |
Molecular Weight | 391.38 g/mol |
Carbamoyl Linkage | -NH-C(O)-O-Glucuronic acid (bridging rasagiline’s N and glucuronide’s C1) |
Diagnostic MS Fragments | [M-H]⁻ at m/z 390; C₆H₉O₇⁻ (m/z 193); C₁₂H₁₁N⁻ (m/z 169) |
Characteristic NMR Signals | ¹H: Loss of rasagiline N-H; ¹³C: Carbamate C=O at ~157 ppm |
The glucuronide unit retains the natural β-D-configuration, confirmed as (2S,3S,4S,5R,6S)-6-carboxy-tetrahydropyran [1] [4]. This stereochemistry is critical for enzymatic recognition by hepatic UDP-glucuronosyltransferases (UGTs) and subsequent biliary excretion. The β-anomeric configuration positions the bulky carbamoyl group axially, creating steric constraints that influence solubility and molecular interactions. X-ray crystallography of analogous N-carbamoyl glucuronides reveals a distorted chair conformation in the glucuronic acid ring when compared to O-glucuronides, potentially affecting hydrolysis kinetics by β-glucuronidases [2]. The (R)-chirality of the rasagiline’s 2,3-dihydro-1H-inden-1-yl group remains conserved during metabolism, though its spatial orientation relative to the glucuronide may impact overall molecular geometry.
As a carboxylic acid conjugate, Rasagiline N-Carbamoyl β-D-Glucuronide exhibits high hydrophilicity:
Table 2: Physicochemical Comparison with Rasagiline
Property | Rasagiline N-Carbamoyl β-D-Glucuronide | Rasagiline (Parent) |
---|---|---|
Molecular Weight | 391.38 g/mol | 171.22 g/mol |
log P/log D | log D₇.₄ ≈ -1.5 (highly hydrophilic) | log P = 2.85 (lipophilic) |
Ionization | Carboxylate (pKₐ ~3.2) | Basic amine (pKₐ ~8.5) |
Aqueous Solubility | >50 mg/mL | <1 mg/mL |
Stability | Hydrolysis at pH <3 or >10 | Chemically stable |
Rasagiline N-Carbamoyl β-D-Glucuronide differs fundamentally from other rasagiline metabolites:
Table 3: Comparative Analysis of Rasagiline and Key Metabolites
Compound | Structure | Molecular Weight | Key Features |
---|---|---|---|
Rasagiline | Secondary propargylamine | 171.22 g/mol | Lipophilic, MAO-B inhibitor, CNS-active |
Rasagiline N-Carbamoyl β-D-Glucuronide | N-Carbamoyl glucuronide | 391.38 g/mol | Hydrophilic, peripheral metabolite, CO₂-dependent formation |
1-Aminoindan | Primary aryl amine | 133.19 g/mol | CNS-penetrant, weak MAO inhibitor, major oxidative metabolite |
Concluding Remarks
Rasagiline N-Carbamoyl β-D-Glucuronide exemplifies a rare metabolic pathway involving CO₂ fixation during glucuronidation. Its unique carbamate linkage, β-D-glucuronide stereochemistry, and high hydrophilicity differentiate it structurally and functionally from rasagiline and its oxidative metabolites. While enzymatically formed by UGT1A1, UGT1A3, and UGT2B7 in a CO₂-dependent manner [2], its instability limits systemic exposure. Further studies on its crystallography and enzyme-binding dynamics would enhance understanding of this unusual metabolic route.
CAS No.: 24622-61-5
CAS No.: 18772-36-6
CAS No.: 1910-41-4
CAS No.: 126622-38-6
CAS No.:
CAS No.: 94087-41-9